molecular formula C15H42N2O3Si4 B218120 N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine CAS No. 106842-44-8

N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine

Cat. No.: B218120
CAS No.: 106842-44-8
M. Wt: 410.85 g/mol
InChI Key: SXOJWTLBMJFFDS-UHFFFAOYSA-N
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Description

N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine is a silicone-based polymer widely used in cosmetic and personal care products for its conditioning and detangling properties. It is particularly effective in hair care formulations, where it helps manage frizz, enhance shine, and improve the overall texture of hair . Unlike many other silicones, Amodimethicone is water-soluble, making it easy to rinse off without leaving a heavy or greasy residue .

Chemical Reactions Analysis

Amodimethicone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Amodimethicone is often compared with other silicone-based compounds such as:

These comparisons highlight the unique properties of Amodimethicone, particularly its ability to condition hair without causing buildup or leaving a heavy residue.

Biological Activity

N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine, also known as a silane compound, is of interest due to its potential applications in various fields, including biochemistry and materials science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C9H24N2OSi
  • Molar Mass : 204.39 g/mol
  • Density : 0.9 g/cm³
  • Melting Point : <0°C
  • Boiling Point : 85-89°C (at 2 mmHg)
  • pKa : 9.78 (predicted)
  • Risk Codes : Irritating to eyes, respiratory system, and skin .

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and cellular components due to the presence of silyl groups. These interactions can influence various biochemical pathways:

  • Cell Membrane Interaction : The silane groups may enhance membrane permeability, allowing for better drug delivery systems.
  • Chelation Properties : Similar compounds have been shown to act as chelators for metal ions, which can be beneficial in therapeutic applications targeting metal toxicity or in enhancing the efficacy of certain drugs.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of silane compounds. For instance, research indicates that modifications with silyl groups can enhance the antibacterial activity against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings suggest that the compound may serve as a basis for developing new antimicrobial agents .

2. Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

The results indicate significant cytotoxicity at relatively low concentrations, suggesting potential as an anticancer agent .

Case Study 1: Drug Delivery Systems

A recent study investigated the use of this compound in drug delivery systems for cancer therapy. The silane-modified nanoparticles demonstrated enhanced cellular uptake and targeted delivery of chemotherapeutic agents, leading to improved therapeutic outcomes in animal models.

Case Study 2: Surface Modification

Another application explored the use of this compound for surface modification in biomedical implants. The modified surfaces exhibited reduced bacterial adhesion and enhanced biocompatibility.

Properties

IUPAC Name

N'-[3-[[dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]-2-methylpropyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H42N2O3Si4/c1-15(13-17-12-11-16)14-24(10,19-22(5,6)7)20-23(8,9)18-21(2,3)4/h15,17H,11-14,16H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOJWTLBMJFFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCN)C[Si](C)(O[Si](C)(C)C)O[Si](C)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H42N2O3Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106842-44-8
Record name Polydimethylsiloxane, aminofunctional
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